Pyridazine-4,5-diamine

Catalog No.
S765108
CAS No.
28682-70-4
M.F
C4H6N4
M. Wt
110.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine-4,5-diamine

CAS Number

28682-70-4

Product Name

Pyridazine-4,5-diamine

IUPAC Name

pyridazine-4,5-diamine

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

InChI

InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8)

InChI Key

CYCNSKOONFXROI-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=N1)N)N

Canonical SMILES

C1=C(C(=CN=N1)N)N

Precursor for Heterocyclic Ring Synthesis

Pyridazine-4,5-diamine can serve as a building block for synthesizing various heterocyclic rings, which are organic compounds containing atoms from different elements in their rings. For instance, studies have investigated its use in the synthesis of:

  • 1H-1,2,3-Triazolo[4,5-c]pyridazines: These compounds have shown potential as modulators of the enzyme GABA (gamma-aminobutyric acid) [], which plays a crucial role in the nervous system.
  • [1,2,5]Chalcogenadiazolo[3,4-d]pyridazines: These heterocycles hold promise for applications in organic photovoltaic materials and the development of biologically active compounds [].

Investigated for Potential Biological Activity

Limited research has explored the potential biological activity of pyridazine-4,5-diamine itself. One study investigated its antimicrobial activity against various bacteria and fungi, but the results were not conclusive []. Further research is needed to determine its potential therapeutic effects.

Pyridazine-4,5-diamine is a diaminopyridazine derivative with the molecular formula C4H6N4. It consists of a pyridazine ring (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) substituted with two amino groups at positions 4 and 5. The compound appears as a solid at room temperature and is soluble in polar organic solvents .

Pyridazine-4,5-diamine exhibits rich chemical reactivity due to its electron-deficient pyridazine ring and the presence of two reactive amino groups. Some key reactions include:

  • Cyclization reactions: Pyridazine-4,5-diamine can undergo cyclization with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine derivatives
    Of 1,2,3-Triazole-Fused Pyrazines and ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329905/" rel="nofollow noopener" target="_blank"> .
  • Reactions with carbonyl compounds: Pyridazine-4,5-diamine can react with various carbonyl compounds to form fused ring systems, expanding its utility in heterocyclic chemistry .

Similar Compounds: Comparison and Uniqueness

Pyridazine-4,5-diamine shares structural similarities with several other heterocyclic diamines, but possesses unique features that distinguish it from related compounds:

  • Pyrazine-2,3-diamine: This isomeric compound has a different arrangement of nitrogen atoms in the ring, leading to distinct reactivity patterns.
  • Pyrimidine-4,5-diamine: While structurally similar, the pyrimidine ring system exhibits different electronic properties due to the altered position of ring nitrogen atoms.
  • Pyridine-3,4-diamine: This compound lacks the second ring nitrogen, resulting in different basicity and reactivity compared to pyridazine-4,5-diamine.
  • 1,2,4-Triazole-3,4-diamine: This five-membered heterocycle shares some reactivity patterns but differs in ring size and electronic distribution.

Pyridazine-4,5-diamine's uniqueness lies in its specific combination of an electron-deficient pyridazine ring and two adjacent amino groups, which enables a wide range of synthetic transformations and applications in medicinal chemistry and materials science

While specific biological activities of pyridazine-4,5-diamine itself are not extensively reported, derivatives and fused ring systems incorporating this structural motif have shown various biological properties:

  • Some pyridazine derivatives have exhibited GABA A modulating activity, suggesting potential applications in neuropharmacology

    Interaction studies involving pyridazine-4,5-diamine have primarily focused on its role as a precursor in the synthesis of more complex heterocycles:

    • Cyclization with nitrite: The interaction of pyridazine-4,5-diamine with nitrite ions leads to the formation of triazole-fused pyrazine systems, which have potential applications in drug discovery

      Pyridazine-4,5-diamine, a nitrogen-rich heterocyclic compound, emerged from foundational work in 19th-century organic chemistry. While the exact discovery date of pyridazine-4,5-diamine remains unclear, its parent structure, pyridazine, was first synthesized in 1885 by Ludwig Knorr during investigations into heterocyclic systems. Emil Fischer’s later work on hydrazine derivatives and purines (1890s) provided critical methodologies for manipulating nitrogen-containing rings, indirectly advancing pyridazine chemistry. The unsubstituted pyridazine core was synthesized by Taüber in 1895, paving the way for derivatives like pyridazine-4,5-diamine. Early 20th-century studies focused on its reactivity, particularly in cyclization and substitution reactions, which remain central to modern applications.

      Classification within Heterocyclic Chemistry

      Pyridazine-4,5-diamine belongs to the diazine family, characterized by a six-membered aromatic ring with two nitrogen atoms at adjacent positions (1,2-diazine). Its structure distinguishes it from isomeric diazines like pyrimidine (1,3-diazine) and pyrazine (1,4-diazine). Key features include:

      PropertyPyridazine-4,5-diaminePyrimidinePyrazine
      Nitrogen positions1,21,31,4
      Aromatic electron densityElectron-deficientModerately deficientElectron-deficient
      Substituent reactivityHigh at C4 and C5High at C2, C4, C6Low
      Common derivativesImidazo[4,5-b]pyridinesNucleobases (e.g., thymine)Pharmaceuticals (e.g., phenazine)

      The amino groups at C4 and C5 enhance its nucleophilic reactivity, enabling diverse functionalization. Its electron-deficient ring facilitates participation in charge-transfer complexes and metal coordination.

      Significance in Organic Chemistry Research

      Pyridazine-4,5-diamine serves as a versatile building block in synthetic chemistry due to:

      • Dual amino groups: These allow sequential alkylation, acylation, or cyclization reactions. For example, condensation with carbonyl compounds yields imidazo[4,5-b]pyridines, scaffolds prevalent in drug discovery.
      • Hydrogen-bonding capacity: The amino groups participate in intermolecular interactions, enabling crystal engineering and supramolecular assembly.
      • Metal coordination: The pyridazine ring binds transition metals (e.g., Cu, Zn), making it useful in catalysis and materials science.

      Recent applications include:

      • Pharmaceutical intermediates: Syntheses of kinase inhibitors and antimicrobial agents.
      • Functional materials: Development of luminescent compounds and conductive polymers.

      Contemporary Research Landscape

      Advances in pyridazine-4,5-diamine chemistry since 2015 highlight three key trends:

      Table 2: Recent Synthetic Methodologies (2015–2024)

      MethodKey Reagents/ConditionsProductsYield (%)Citation
      Cu-mediated C(sp³) couplingKetones, acylhydrazones, Cu(OAc)₂Polysubstituted pyridazines70–85
      Zinc triflate-catalyzed cyclization3,4-Diaminopyridine, aldehydesImidazo[4,5-c]pyridines65–90
      Suzuki-Miyaura cross-couplingPd(PPh₃)₄, boronic acidsFunctionalized pyridazines60–78
      Triazole fusionHydrazine, nitriteTriazolo[4,5-d]pyridazines50–75

      Notable developments:

      • Green chemistry: Solvent-free syntheses and recyclable catalysts (e.g., Al³⁺-exchanged clay) reduce environmental impact.
      • Diversity-oriented synthesis: Modular approaches enable rapid generation of libraries for high-throughput screening.
      • Computational modeling: DFT studies predict regioselectivity in substitution reactions, guiding experimental designs.

    Pyridazine-4,5-diamine possesses the molecular formula C₄H₆N₄, representing a nitrogen-rich heterocyclic compound with significant structural complexity [1]. The compound exhibits a molecular weight of 110.12 grams per mole, as determined through computational analysis using advanced chemical database systems [1] [2]. This relatively low molecular weight is characteristic of simple aromatic heterocycles containing multiple nitrogen substituents.

    The molecular composition reveals a carbon-to-nitrogen ratio of 1:1, indicating the substantial nitrogen content that influences the compound's electronic properties and chemical behavior [1]. The presence of six hydrogen atoms reflects the two amino groups attached to the pyridazine core structure, contributing to the overall molecular mass and geometric configuration [2].

    PropertyValue
    Molecular FormulaC₄H₆N₄
    Molecular Weight110.12 g/mol
    Exact Mass110.059246208 Da
    Monoisotopic Mass110.059246208 Da

    Atomic Arrangement and Bond Properties

    The atomic arrangement of pyridazine-4,5-diamine centers on a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with amino groups substituted at positions 4 and 5 [1] . The pyridazine ring maintains planar geometry characteristic of aromatic systems, with the amino substituents extending from the ring plane .

    Bond length analysis reveals the nitrogen-nitrogen bond within the pyridazine ring measures approximately 1.33 Angstroms, demonstrating single bond character with partial double bond characteristics due to aromatic delocalization [4]. The carbon-nitrogen bonds within the ring span 1.35 to 1.36 Angstroms, consistent with aromatic bonding patterns observed in nitrogen-containing heterocycles [5] [4].

    The carbon-carbon bonds in the aromatic ring exhibit lengths ranging from 1.39 to 1.42 Angstroms, typical of aromatic carbon-carbon interactions [5]. The carbon-amino nitrogen bonds measure approximately 1.38 to 1.40 Angstroms, indicating single bond character with some degree of conjugation with the aromatic system [6].

    Bond TypeBond Length (Å)Bond Character
    N-N (pyridazine ring)1.33Single with partial double character
    C-N (ring)1.35-1.36Aromatic
    C-C (ring)1.39-1.42Aromatic
    C-NH₂1.38-1.40Single with partial double character
    N-H (amino)1.01Single

    Bond angle measurements demonstrate the preservation of aromatic geometry, with carbon-carbon-carbon angles approaching 120 degrees [5] [7]. The nitrogen-nitrogen-carbon angles measure approximately 122 degrees, reflecting the influence of nitrogen's electronegativity on ring geometry [7]. Carbon-nitrogen-nitrogen angles maintain values near 120 degrees, consistent with sp² hybridization patterns [5].

    Angle TypeAngle (degrees)
    C-C-C (ring)~120
    C-N-N (ring)~120
    N-N-C (ring)~122
    C-C-N (ring)~118-120
    C-C-NH₂~120

    Crystallographic Analysis

    Limited crystallographic data exists specifically for pyridazine-4,5-diamine, though related diazine compounds provide structural insights into potential crystal packing arrangements [8] [9]. The compound exhibits solid-state properties consistent with hydrogen-bonding networks formed through amino group interactions [10].

    Physical property measurements indicate a density of 1.4 ± 0.1 grams per cubic centimeter, reflecting the compact molecular packing influenced by intermolecular hydrogen bonding [6]. The boiling point of 412.5 ± 25.0 degrees Celsius at 760 millimeters of mercury demonstrates significant intermolecular attractive forces [6].

    The flash point of 232.5 ± 10.4 degrees Celsius indicates moderate thermal stability, while the index of refraction value of 1.695 suggests substantial molecular polarizability [6]. These properties collectively indicate a crystalline structure stabilized by hydrogen bonding interactions between amino groups of adjacent molecules.

    PropertyValue
    Density1.4 ± 0.1 g/cm³
    Boiling Point412.5 ± 25.0 °C at 760 mmHg
    Flash Point232.5 ± 10.4 °C
    Index of Refraction1.695

    Structural Comparison with Related Diazines

    Pyridazine-4,5-diamine belongs to the diazine family, distinguished from its isomers pyrimidine and pyrazine by the adjacent positioning of nitrogen atoms [5] [11]. This structural arrangement profoundly influences the compound's electronic properties and chemical behavior compared to other diazine derivatives.

    The dipole moment of the parent pyridazine ring system measures 4.22 Debye, significantly higher than pyrimidine (2.33 Debye) and pyrazine (0 Debye) [5] [12]. This substantial dipole moment results from the adjacent nitrogen atoms creating an asymmetric electron distribution, contrasting with the symmetric arrangements in pyrimidine and pyrazine [12].

    Basicity differences among the diazines reflect their structural variations, with pyridazine exhibiting a pKa of 2.3, compared to pyrimidine (1.3) and pyrazine (0.4) [5] [12]. The adjacent nitrogen atoms in pyridazine create mutual electron-withdrawing effects that moderate the basicity relative to pyridine but maintain higher basicity than the other diazine isomers [5].

    DiazineN-N BondDipole Moment (D)pKa
    PyridazineAdjacent (1,2-positions)4.222.3
    PyrimidineNon-adjacent (1,3-positions)2.331.3
    PyrazinePara (1,4-positions)00.4

    Bond length comparisons reveal that pyridazine maintains similar aromatic character to other diazines, with carbon-carbon bonds averaging 1.40 Angstroms and carbon-nitrogen bonds measuring approximately 1.35 Angstroms [5]. However, the unique nitrogen-nitrogen bond in pyridazine (1.33 Angstroms) distinguishes it structurally from pyrimidine and pyrazine, which lack adjacent nitrogen atoms [5] [4].

    Conformational Analysis and Molecular Geometry

    Pyridazine-4,5-diamine maintains a predominantly planar conformation due to the aromatic nature of the pyridazine ring system [7]. Computational analysis using density functional theory methods confirms the planar geometry as the most energetically favorable arrangement [7] [13].

    The amino groups at positions 4 and 5 exhibit limited rotational freedom due to partial conjugation with the aromatic ring system . This conjugation restricts the amino groups to orientations that maximize orbital overlap with the ring π-system, typically maintaining the nitrogen lone pairs in the molecular plane [7].

    Theoretical calculations using high-level methods such as coupled-cluster singles and doubles with perturbative triples reveal bond distance accuracies within 0.001 Angstroms and bond angle determinations within 0.04 degrees [7] [13]. These precise structural determinations confirm the planar aromatic geometry with minimal deviation from ideal sp² hybridization angles [7].

    The molecular geometry analysis demonstrates C₂ᵥ symmetry for the parent pyridazine ring, though the addition of amino substituents at positions 4 and 5 maintains approximate mirror symmetry across the plane bisecting the nitrogen-nitrogen bond [7] [13]. This symmetry influences the compound's electronic properties and spectroscopic characteristics [14].

    Pyridazine-4,5-diamine exhibits characteristic solid-state properties at room temperature. The compound typically appears as a white to light yellow crystalline solid . This crystalline morphology is consistent with the molecular structure of heterocyclic diamines, which tend to form ordered crystalline arrangements due to intermolecular hydrogen bonding interactions between the amino groups and the nitrogen atoms in the pyridazine ring .

    The solid-state appearance remains stable under normal storage conditions, with the compound maintaining its crystalline structure when stored at room temperature protected from light [2]. The physical appearance is influenced by the planar structure of the pyridazine ring system, which facilitates π-π stacking interactions between molecules in the solid state .

    Solubility Profile in Various Solvents

    The solubility characteristics of pyridazine-4,5-diamine are primarily governed by its ability to form hydrogen bonds through the amino groups and the nitrogen atoms in the heterocyclic ring. The compound demonstrates significant solubility in polar solvents, particularly those capable of hydrogen bonding interactions .

    Water Solubility: Pyridazine-4,5-diamine exhibits moderate water solubility, with calculated values indicating solubility of approximately 83.5 mg/mL (0.758 mol/L) at room temperature [3]. This aqueous solubility is attributed to the hydrophilic nature of the amino groups, which can engage in hydrogen bonding with water molecules [4].

    Organic Solvent Solubility: The compound shows substantial solubility in polar organic solvents . Based on structural analogies with similar diaminopyridine compounds, pyridazine-4,5-diamine is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and N,N-dimethylacetamide [6] [7]. The compound also exhibits some solubility in polar protic solvents like ethanol and methanol, although to a lesser extent than in water [4].

    Nonpolar Solvent Solubility: Limited solubility is observed in nonpolar organic solvents due to the polar nature of the amino groups and the heterocyclic nitrogen atoms . The compound is generally insoluble in hydrocarbons and other nonpolar solvents [6].

    Melting and Boiling Point Characteristics

    The thermal transition properties of pyridazine-4,5-diamine reflect its molecular structure and intermolecular interactions. The compound exhibits distinct melting and boiling point characteristics that are influenced by the hydrogen bonding capability of the amino groups.

    Melting Point: Available data indicates that the melting point of pyridazine-4,5-diamine has not been definitively established in the literature, with some sources reporting "N/A" for this parameter [8] [9]. This absence of reported melting point data may be due to potential decomposition occurring before melting, which is common in amino-substituted heterocycles [8].

    Boiling Point: The predicted boiling point of pyridazine-4,5-diamine is reported as 412.5 ± 25.0 °C at 760 mmHg [8] [10]. This relatively high boiling point is consistent with the presence of strong intermolecular hydrogen bonding between amino groups and the nitrogen atoms in adjacent molecules, which requires significant thermal energy to overcome [8].

    The high boiling point compared to the parent pyridazine (208 °C) [11] demonstrates the significant effect of amino substitution on thermal properties. The dual amino substituents create multiple sites for hydrogen bonding, resulting in enhanced intermolecular interactions and elevated boiling point [8].

    Thermal Stability Parameters

    Pyridazine-4,5-diamine demonstrates moderate thermal stability characteristics that are influenced by the electronic properties of the pyridazine ring and the presence of amino substituents.

    Decomposition Temperature: The compound exhibits thermal decomposition at elevated temperatures, with stability parameters indicating potential degradation pathways through amino group elimination or ring fragmentation [12] [13]. Studies on related pyridazine derivatives suggest that compounds containing amino groups at the 4,5-positions may undergo decomposition at temperatures exceeding 250-300 °C [12].

    Flash Point: The calculated flash point of pyridazine-4,5-diamine is reported as 232.5 ± 10.4 °C [8] [10]. This parameter indicates the minimum temperature at which the compound can form an ignitable mixture with air, reflecting its thermal stability and safety considerations for handling and storage [8].

    Thermal Behavior: The compound demonstrates relatively good thermal stability under normal conditions, with storage recommendations typically specifying room temperature storage protected from light [14] [2]. The thermal behavior is consistent with other amino-substituted heterocycles, which generally maintain structural integrity at moderate temperatures but may undergo decomposition at elevated temperatures [12].

    pH-Dependent Behavior

    The pH-dependent behavior of pyridazine-4,5-diamine is primarily determined by the basicity of the amino groups and the nitrogen atoms in the pyridazine ring. The compound exhibits characteristic acid-base properties that influence its solubility and stability across different pH ranges.

    Basicity and Protonation: The amino groups in pyridazine-4,5-diamine can act as proton acceptors, making the compound basic in aqueous solution [15] [16]. The presence of two amino groups provides multiple sites for protonation, potentially forming mono- and diprotonated species depending on solution pH [15]. The basicity is enhanced by the electron-withdrawing effect of the pyridazine ring, which stabilizes the protonated amino groups [16].

    pH Stability: Studies on related pyridazine derivatives suggest that amino-substituted pyridazines can exhibit high pH stability under appropriate conditions [15] [16]. The compound demonstrates stability across a range of pH values, with optimal stability typically observed in slightly acidic to neutral conditions [15].

    Solubility pH Dependence: The solubility of pyridazine-4,5-diamine is significantly influenced by solution pH due to the ionization of amino groups. At lower pH values, protonation of amino groups increases water solubility through the formation of ionic species [3] [17]. This pH-dependent solubility behavior is characteristic of amino-substituted heterocycles and must be considered in applications requiring specific pH conditions [17].

    XLogP3

    -1.5

    Wikipedia

    Pyridazine-4,5-diamine

    Dates

    Last modified: 08-15-2023

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